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Compound of Interest

Compound Name:
Diphosphoric acid, monomethyl

ester

CAS No.: 56399-35-0

Cat. No.: B13421986

Get Quote

Executive Summary
Methyl pyrophosphate (MMP), chemically distinct from its isoprenoid analogues like

dimethylallyl pyrophosphate (DMAPP), represents a fundamental mono-ester of

pyrophosphoric acid. With a molecular weight of 192.00 g/mol (free acid), it serves as a critical

structural probe in mechanistic enzymology, particularly for studying pyrophosphatase activity

and phosphate transfer kinetics.

This guide provides a rigorous analysis of MMP’s chemical identity, a validated protocol for its

synthesis via morpholidate coupling, and a detailed examination of its hydrolytic stability.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
Nomenclature and Classification

IUPAC Name:O-Methyl dihydrogen diphosphate
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Common Name: Methyl pyrophosphate; Monomethyl pyrophosphate

CAS Registry Number: 56399-35-0 (Free acid); 19804511 (PubChem CID)

Empirical Formula:

Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (

).

Element Count
Atomic Mass (
g/mol )

Subtotal ( g/mol )

Carbon (C) 1 12.011 12.011

Hydrogen (H) 6 1.008 6.048

Phosphorus (P) 2 30.974 61.948

Oxygen (O) 7 15.999 111.993

Total MW 192.00 g/mol

Structural Architecture
MMP consists of a methyl group esterified to one of the phosphate units of a pyrophosphate

backbone. Unlike symmetric pyrophosphates, MMP possesses chemically distinct phosphorus

environments (

and

), observable via

NMR.
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Figure 1: Connectivity of Methyl Pyrophosphate showing the phosphoanhydride linkage.

Synthesis Protocol: Morpholidate Coupling Strategy
While simple heating of methanol with phosphoric acid yields complex mixtures, the

Morpholidate Coupling Method is the gold standard for synthesizing specific mono-esters of

pyrophosphates with high purity. This protocol avoids the formation of symmetric dimethyl

pyrophosphate.

Reaction Logic
Activation: Methyl phosphate is converted to a reactive morpholidate intermediate using

dicyclohexylcarbodiimide (DCC).

Coupling: The morpholidate reacts with inorganic phosphate (

) (as the tributylammonium salt) to form the P-O-P bond.

Selectivity: The steric bulk of the morpholine group prevents self-polymerization.

Step-by-Step Methodology
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Reagents:

Methyl phosphate (disodium salt)

Morpholine[1]

Dicyclohexylcarbodiimide (DCC)

Orthophosphoric acid (85%)

Tributylamine[1]

Solvents: tert-Butanol, Water, Methanol

Protocol:

Preparation of Methyl Phosphoromorpholidate:

Dissolve methyl phosphate (10 mmol) in water/tert-butanol (1:1 v/v).

Add morpholine (40 mmol) and DCC (40 mmol) dropwise.

Reflux for 3 hours. The solution will become heterogeneous as dicyclohexylurea (DCU)

precipitates.

Filter off DCU. Evaporate the filtrate to dryness to obtain the morpholidate salt.

Coupling Reaction:

Prepare a solution of tributylammonium phosphate (20 mmol) in anhydrous pyridine.

Add the dried methyl phosphoromorpholidate (from step 1).

Evaporate the mixture (azeotropic drying with pyridine) 3 times to ensure anhydrous

conditions (Critical Step: Water hydrolyzes the intermediate).

Stir the final residue in dry pyridine at room temperature for 24–48 hours.

Purification:
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Evaporate pyridine. Resuspend residue in water.[2]

Chromatography: Apply to a DEAE-Sephadex A-25 column (bicarbonate form).

Elution: Use a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 M to 0.5

M).

Result: Inorganic phosphate elutes first, followed by Methyl Pyrophosphate, and finally

unreacted methyl phosphate.

Stability & Hydrolysis Profile
The phosphoanhydride bond (P-O-P) in MMP is thermodynamically unstable but kinetically

stable at neutral pH. Its degradation is a critical consideration for storage and experimental

design.

Hydrolysis Mechanism
Hydrolysis is acid-catalyzed and proceeds via nucleophilic attack of water on the phosphorus

atom.

Hydrolysis Products
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Figure 2: Acid-catalyzed hydrolysis pathway of Methyl Pyrophosphate.

Stability Data Table

Condition
Half-Life (

)
Observation

pH 1.0 (Acidic) < 2 hours

Rapid hydrolysis to Methyl

Phosphate +

.

pH 7.0 (Neutral) > 30 days
Stable at 4°C; slow

degradation at RT.

pH 10.0 (Basic) Stable

Resistant to nucleophilic attack

by

.

Presence of Reduced Stability

Metal ions coordinate

phosphates, catalyzing

hydrolysis.

Biological Context & Distinction
Critical Note for Researchers: Do not confuse Methyl Pyrophosphate (MMP) with Dimethylallyl

Pyrophosphate (DMAPP).

MMP (

): A synthetic probe. Used to study the "intrinsic" rate of pyrophosphate hydrolysis in the
absence of complex leaving groups.

DMAPP (

): A biological metabolite. The substrate for prenyltransferases in the terpene biosynthesis
pathway.
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Application in Enzymology: MMP is often used as a "slow substrate" for inorganic

pyrophosphatases. Because the methyl group is smaller and electronically different from a

second phosphate (as in

) or a prenyl group,

values for MMP provide insight into the active site's steric and electronic requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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